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molecular formula C8H11N3O2 B1614906 n,n-Bis(2-cyanoethyl)glycine CAS No. 6295-23-4

n,n-Bis(2-cyanoethyl)glycine

Cat. No. B1614906
M. Wt: 181.19 g/mol
InChI Key: KIGQVWWOESIMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115634

Procedure details

Bis-cyanoethyl glycine was prepared in conventional manner by reacting two mols acrylonitrile with one mol sodium salt of glycine in essentially the same manner used in preparing the catalyst of Example 2, except that the sodium salt was neutralized at the end of the reaction.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[Na].[NH2:6][CH2:7][C:8]([OH:10])=[O:9]>>[C:1]([CH2:2][CH2:3][N:6]([CH2:3][CH2:2][C:1]#[N:4])[CH2:7][C:8]([OH:10])=[O:9])#[N:4] |^1:4|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN(CC(=O)O)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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